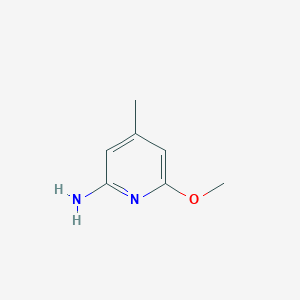

6-Methoxy-4-methylpyridin-2-amine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Medicinal Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. researchgate.net Its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and alkaloids. nih.gov In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in numerous FDA-approved drugs. rsc.orgresearchgate.net This is attributed to several factors, including its ability to enhance the water solubility of drug candidates and its capacity to form crucial hydrogen bonds with biological targets. nih.govresearchgate.net The versatility of pyridine derivatives extends to their use as ligands in organometallic chemistry, catalysts in asymmetric synthesis, and components of functional nanomaterials. nih.gov

The chemical behavior of pyridine is characterized by its basicity and its propensity for substitution reactions. nih.gov The nitrogen atom imparts a dipole moment to the ring, making it electron-deficient and influencing its reactivity. This electronic nature makes pyridine and its derivatives particularly interesting for the design and synthesis of novel compounds with diverse therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netnih.gov

Overview of Substituted Pyridine Scaffolds in Advanced Chemical Research

The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of its physical, chemical, and biological properties. chemrxiv.org Advanced chemical research extensively utilizes substituted pyridine scaffolds to develop new synthetic methodologies and to construct complex molecular architectures. nih.govresearchgate.net The development of innovative synthetic routes to access highly substituted pyridines is an active area of research, driven by the demand for novel drug candidates and functional materials. chemrxiv.org

Researchers are continually exploring new ways to functionalize the pyridine ring, including catalyst-mediated synthesis and multi-step reaction sequences. researchgate.net These efforts have led to the creation of a vast library of substituted pyridine analogs with a wide range of pharmacological activities. nih.govrsc.org The ability to systematically modify the substitution pattern on the pyridine core is crucial for establishing structure-activity relationships (SAR) and optimizing the desired properties of the target molecules.

Rationale for Investigating 6-Methoxy-4-methylpyridin-2-amine in Academic Contexts

The specific compound, this compound, presents a compelling case for academic investigation due to the interplay of its constituent functional groups and their positions on the pyridine ring. The methoxy (B1213986) group at the 6-position, the methyl group at the 4-position, and the amino group at the 2-position create a unique electronic and steric environment that influences its reactivity and potential applications.

Positional Isomerism and Substituent Effects on Pyridine Reactivity

The arrangement of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the molecule's properties. nih.gov The electronic effects of substituents are generally categorized as inductive (through-bond polarization) and resonance (delocalization of electrons). In pyridine, the nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2, 4, and 6-positions. nih.gov

The amino group (-NH2) at the 2-position is an electron-donating group through resonance, which can counteract the electron-withdrawing effect of the ring nitrogen. However, its location at an electron-deficient position can also make it susceptible to certain reactions. researchgate.net The methoxy group (-OCH3) at the 6-position is also electron-donating and can further modulate the electron density of the ring. The methyl group (-CH3) at the 4-position is a weak electron-donating group through induction.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMXFYZYNVIREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310508 | |

| Record name | 6-methoxy-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51564-94-4 | |

| Record name | 6-Methoxy-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51564-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 227916 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051564944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC227916 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxy-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring is a fundamental approach to obtaining substituted pyridines. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are often limited by the need for multiple electron-withdrawing groups. nih.govwhiterose.ac.uk In contrast, modern strategies offer greater flexibility and efficiency.

Multi-component Reactions for Pyridine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of highly substituted pyridines in a single step from simple starting materials. rsc.orgacs.org These reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity. rsc.org One-pot MCRs can form multiple new bonds in a highly chemo- and regioselective manner. rsc.org For instance, a facile synthesis of substituted pyridines can be achieved through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. rsc.org

Another innovative approach involves a three-component synthesis based on the Diels-Alder reaction of 2-azadienes. nih.govwhiterose.ac.uk These 2-azadienes are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.govwhiterose.ac.uk This two-pot process allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. nih.govwhiterose.ac.uk The use of nanocatalysts in MCRs has also been shown to be an efficient and environmentally friendly method for pyridine synthesis, often resulting in high yields and short reaction times. rsc.org

While direct synthesis of 6-methoxy-4-methylpyridin-2-amine via a single MCR is not explicitly detailed in the provided results, the principles of MCRs are highly applicable. A hypothetical MCR for its synthesis could involve the condensation of a β-ketoester, an enamine, and a nitrogen source, followed by subsequent functional group manipulations.

Functional Group Interconversions on the Pyridine Ring

The modification of a pre-existing pyridine ring is a common and versatile strategy for accessing specific substitution patterns.

Nucleophilic Substitution Reactions on Halogenated Pyridine Precursors

The substitution of a halogen atom on the pyridine ring with an amine is a widely used method for the synthesis of 2-aminopyridines. nih.govnih.gov Traditional nucleophilic aromatic substitution (SNAr) reactions on 2-halopyridines often require harsh conditions, such as high temperatures and the use of strong bases, which can limit their applicability and complicate product purification. nih.govacs.org

To overcome these limitations, milder and more efficient methods have been developed. One such approach involves the activation of 2-halopyridines by forming N-(1-alkoxyvinyl) 2-halopyridinium triflates. These stable intermediates undergo SNAr reactions with amines at room temperature or with mild heating, without the need for transition metal catalysts. nih.gov The N-(1-ethoxyvinyl) group acts as both an activating and a protecting group and can be subsequently cleaved under thermal, acidic, or oxidative conditions to yield the desired 2-aminopyridine (B139424). nih.gov

Another strategy to facilitate nucleophilic substitution is the use of pyridine N-oxides. acs.orgmorressier.com Activation of the N-oxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA) enhances the electrophilicity of the C2 position, allowing for nucleophilic attack by an amine. thieme-connect.com This method provides a mild alternative to traditional SNAr chemistry. acs.orgmorressier.com For the synthesis of this compound, a suitable precursor would be 2-halo-6-methoxy-4-methylpyridine. The reaction conditions for such a transformation are summarized in the table below.

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Chloro-6-methoxy-4-methylpyridine | Amine | High Temperature/Pressure | This compound | acs.org |

| 2-Halo-6-methoxy-4-methylpyridinium salt | Amine | Room Temperature/Mild Heat | This compound | nih.gov |

| 6-Methoxy-4-methylpyridine N-oxide | Amine, Activating Agent | Mild Conditions | This compound | acs.orgmorressier.com |

Reductive Amination Strategies for Amine Incorporation

Reductive amination is a versatile and economical method for forming C-N bonds and can be used to introduce an amino group onto a pyridine ring. nih.govlibretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and α-picoline-borane. youtube.comorganic-chemistry.org

For the synthesis of N-substituted 3-amino-4-halopyridines, a one-pot protocol has been developed involving the acid-mediated removal of a Boc protecting group followed by reductive amination. nih.gov This method has proven effective for substrates that are resistant to standard reductive amination conditions. nih.gov While direct application to this compound synthesis from a corresponding carbonyl precursor is not explicitly described, the principles of reductive amination could be applied. For instance, the reaction of a hypothetical 6-methoxy-4-methyl-2-oxopyridine with an amine source under reductive conditions could potentially yield the target compound.

A key advantage of reductive amination is its ability to be performed in a one-pot fashion, combining the imine formation and reduction steps. youtube.com This is often achieved using reducing agents like sodium cyanoborohydride that are selective for the iminium ion over the starting carbonyl compound. youtube.com

Catalytic Methodologies in Pyridine Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the functionalization of pyridines. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the ready availability of boronic acid derivatives. nih.govacs.org In the context of synthesizing derivatives of this compound, this reaction could be employed to introduce the methyl group at the 4-position. For example, a 4-halo-6-methoxypyridin-2-amine precursor could be coupled with methylboronic acid.

Recent advancements in ligand design have led to highly active and stable palladium catalysts that are effective for the coupling of challenging heterocyclic substrates, including aminopyridines. organic-chemistry.org The use of specialized ligands like RuPhos can facilitate nearly quantitative Suzuki-Miyaura methylation of pyridines. rsc.org This methodology has been successfully applied to the large-scale synthesis of complex molecules. rsc.org

The table below summarizes the key components of a Suzuki-Miyaura reaction for pyridine functionalization.

| Component | Role | Example | Reference |

| Pyridine Substrate | Electrophile | 4-Halo-6-methoxypyridin-2-amine | nih.gov |

| Organoboron Reagent | Nucleophile | Methylboronic acid | rsc.org |

| Palladium Catalyst | Catalyst | Pd(PPh3)4, Pd-phosphine complexes | organic-chemistry.orgnih.gov |

| Base | Activates boronic acid | K3PO4, Na2CO3 | nih.govnih.gov |

| Solvent | Reaction Medium | 1,4-Dioxane/Water, DME/Ethanol/Water | nih.govnih.gov |

C–H Functionalization Approaches

Direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful strategy for molecular synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

The Minisci reaction is a classic method for the radical alkylation of electron-deficient heterocycles. princeton.edu This reaction typically involves the generation of an alkyl radical from a carboxylic acid via oxidative decarboxylation, which then adds to the protonated heteroaromatic ring. The direct C-4 alkylation of pyridines has historically been challenging due to issues with regioselectivity and overalkylation. chemrxiv.org

To address this, a method utilizing a maleate-derived blocking group has been developed to achieve exquisite control over the Minisci-type decarboxylative alkylation at the C-4 position of pyridines. chemrxiv.org This approach allows for the regioselective introduction of alkyl groups, providing a practical and inexpensive route to valuable C4-alkylated pyridine building blocks. chemrxiv.org While this specific methodology has been demonstrated on a variety of pyridines, its application to this compound could provide a direct route to novel C-5 substituted derivatives, leveraging the directing effects of the existing substituents. The general principle of the Minisci reaction points to the possibility of functionalizing the pyridine ring at positions that are electronically activated for radical attack. princeton.edu

Table 1: Examples of Minisci-Type Reactions on Pyridine Derivatives

| Pyridine Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 4-tert-butylpyridine | High | chemrxiv.org |

| 4-Methylpyridine | Cyclohexanecarboxylic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-cyclohexyl-4-methylpyridine | High | chemrxiv.org |

This table illustrates the general applicability of the Minisci reaction for pyridine alkylation. Specific application to this compound would require experimental validation.

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Late-stage fluorination allows for the incorporation of fluorine at a late step in a synthetic sequence, providing rapid access to a library of fluorinated analogs. A sequence of C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr) has been shown to be effective for the functionalization of multisubstituted pyridines and diazines at the position alpha to a nitrogen atom. acs.org

This two-step process involves the initial fluorination of a C–H bond, followed by the displacement of the newly installed fluoride (B91410) with a variety of nucleophiles (N, O, S, or C-based). acs.org The success of this strategy relies on the ability to achieve regioselective fluorination and the subsequent mild conditions for the SNAr reaction. acs.org For a substrate like this compound, this methodology could potentially be applied to introduce fluorine at the C-3 or C-5 positions, followed by displacement to introduce a wide range of functional groups. For instance, the fluorination of 2-methoxypyridine (B126380) has been shown to yield the corresponding 6-fluoropyridine. acs.org

Photoredox Catalysis in Pyridine Derivatization

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate reactive radical intermediates. acs.org

In the context of pyridine derivatization, photoredox catalysis can be coupled with other catalytic cycles, such as palladium catalysis, to achieve C–H arylation at ambient temperatures, a significant improvement over traditional methods that require high temperatures. acs.org The process can involve the reduction of an aryldiazonium salt to generate an aryl radical, which then participates in the C-H functionalization of the heterocycle. acs.org This approach offers a versatile platform for the late-stage modification of complex molecules. While direct examples involving this compound are not explicitly detailed in the provided context, the general principles of photoredox-catalyzed C-H functionalization are broadly applicable to a wide range of (hetero)arenes. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. acs.orgmdpi.comrsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds.

Several studies have demonstrated the utility of microwave irradiation in the synthesis of pyridine and fused-pyridine derivatives. For instance, a one-pot, three-component reaction to synthesize N,N'-disubstituted formamidines, key intermediates for more complex heterocyclic systems, was significantly improved by using microwave irradiation. acs.org The reaction time was reduced to 10 minutes at 140 °C, achieving moderate to high yields. acs.org Similarly, the synthesis of 4H-benzo[h]chromene derivatives from reactions involving aromatic aldehydes and various active methylene (B1212753) compounds was efficiently carried out using microwave assistance. eurjchem.com

The synthesis of 4-amino pyrimidine (B1678525) analogues has also been achieved with high yields and short reaction times (5 minutes) under microwave irradiation using a reusable heterogeneous catalyst. rsc.org Furthermore, microwave-assisted methods have been successfully employed for the synthesis of various bioactive six-membered heterocycles, including pyridines and pyridazines. mdpi.com These examples highlight the broad applicability and efficiency of microwave-assisted protocols in heterocyclic chemistry, suggesting that the synthesis and derivatization of this compound could be significantly optimized using this technology. acs.orgmdpi.comrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of N,N'-disubstituted formamidines | 70 °C, 30 min, 4% yield | 140 °C, 10 min, 71% yield | acs.org |

| Synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Longer reaction times, moderate to good yields | Shortened reaction times, moderate to good yields | mdpi.com |

| Synthesis of 4-amino pyrimidine analogues | - | High yields (88-95%), 5 min | rsc.org |

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways and Transition States

The pyridine (B92270) ring can participate in reactions proceeding through various intermediates, including anionic, radical, and cationic species. The nature of the attacking reagent and the reaction conditions dictate the preferred pathway.

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. Unlike electron-rich benzene (B151609) rings, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. wikipedia.org In the first, rate-determining step, a nucleophile attacks an electrophilic carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org In the second step, a leaving group, typically a halide, is expelled, restoring the aromaticity of the ring. acs.org

For a reaction to occur on 6-Methoxy-4-methylpyridin-2-amine itself, one of the existing substituents would have to act as a leaving group, which is generally unfavorable for amino, methoxy (B1213986), or methyl groups under standard SNAr conditions. However, if a good leaving group (e.g., a halogen) were present at one of the activated positions (C2, C6), SNAr would be a viable functionalization pathway. The electron-donating amino and methoxy groups would modulate the reactivity at these positions. Pyridines are particularly reactive in SNAr when substituted at the ortho or para positions because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen atom. researchgate.net

Table 1: Influence of Substituents on SNAr Reactivity in Pyridine Rings

| Substituent | Position on Ring | Electronic Effect | Influence on SNAr |

|---|---|---|---|

| Pyridine Nitrogen | N1 | -I, -M (Electron Withdrawing) | Activates C2, C4, C6 positions towards nucleophilic attack. researchgate.net |

| Amino (-NH₂) | C2 | +M, -I (Strongly Donating) | Deactivates the ring towards nucleophilic attack due to increased electron density. |

| Methoxy (-OCH₃) | C6 | +M, -I (Donating) | Deactivates the ring towards nucleophilic attack. |

Direct C-H functionalization of pyridines can be effectively achieved through radical reactions, which operate under mechanisms distinct from ionic pathways. The Minisci reaction is a classic example, involving the addition of a nucleophilic alkyl radical to a protonated, electron-deficient pyridine ring. wikipedia.org The reaction requires acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack. wikipedia.org

For this compound, a Minisci-type reaction would proceed as follows:

Protonation : The pyridine ring nitrogen is protonated by a strong acid.

Radical Generation : An alkyl or other radical is generated, for example, via oxidative decarboxylation of a carboxylic acid. wikipedia.org

Radical Addition : The nucleophilic radical attacks the electron-deficient pyridinium (B92312) ring, typically at the C2 or C4 position.

Rearomatization : The resulting radical cation is oxidized, losing a hydrogen atom to restore aromaticity.

The regioselectivity of radical attack is governed by a combination of steric and electronic factors. While the C2 and C4 positions are electronically favored, the presence of bulky substituents can direct the incoming radical to less hindered sites. nih.gov

More recent developments in photoredox catalysis have enabled new pathways for pyridine functionalization via pyridinyl radicals. acs.orgresearchgate.net In these methods, a pyridinium ion undergoes a single-electron transfer (SET) reduction to form a pyridinyl radical. acs.orgresearchgate.net This reactive intermediate can then couple with other radicals, offering distinct regioselectivity that can diverge from classical Minisci chemistry. researchgate.net For instance, the introduction of substituents can significantly influence the position of radical coupling. researchgate.net

Proton Transfer Phenomena in Pyridine Derivatives

Proton transfer is a fundamental process in the chemistry of aminopyridines. The basicity of the nitrogen atoms in the molecule determines the site of protonation. In this compound, there are two primary sites for protonation: the endocyclic pyridine nitrogen and the exocyclic amino group.

Studies on analogous compounds, such as 2-amino-4-methylpyridine (B118599), show that protonation occurs preferentially on the pyridine ring nitrogen to form a pyridinium salt. rsc.org The resulting positive charge can be delocalized through the aromatic system. The electron-donating effects of the amino, methoxy, and methyl groups all serve to increase the electron density on the ring nitrogen, enhancing its basicity compared to unsubstituted pyridine.

Spectrophotometric studies on the interaction between 2-amino-4-methylpyridine and proton donors like 2,6-dichloro-4-nitrophenol (B181596) confirm the formation of a stable 1:1 proton transfer complex. researchgate.net This indicates a complete transfer of a proton from the acidic phenol (B47542) to the more basic pyridine derivative. Similar phenomena are observed with other pyridine derivatives, where the formation of a hydrogen-bonded complex is followed by proton transfer to the pyridine N-atom. researchgate.net

Table 2: pKa Values of Pyridine and Related Derivatives

| Compound | pKa (Conjugate Acid) | Reference |

|---|---|---|

| Pyridine | 5.25 | General Value |

| 2-Aminopyridine (B139424) | 6.86 | General Value |

| 4-Methylpyridine | 6.02 | General Value |

| 2-Methoxypyridine (B126380) | 3.28 | General Value |

Note: The pKa of the target compound is estimated. The strong electron-donating amino group at C2 significantly increases basicity, an effect enhanced by the methoxy and methyl groups.

Influence of Substituent Effects on Reaction Regioselectivity and Pathway

The regioselectivity and preferred reaction pathway of this compound are dictated by the combined electronic and steric effects of its substituents.

Electronic Effects : The amino (-NH₂) and methoxy (-OCH₃) groups are strong resonance electron-donating groups (+M effect), which significantly increase the electron density of the pyridine ring. The methyl group (-CH₃) is a weak inductive electron-donating group (+I effect). These effects make the ring more susceptible to electrophilic aromatic substitution (EAS) and less susceptible to nucleophilic aromatic substitution (SNAr). For EAS, these groups direct incoming electrophiles to the ortho and para positions relative to themselves. The interplay between the directing effects of the C2-amino and C6-methoxy groups would lead to complex regiochemical outcomes.

Steric Effects : The methoxy group at the C6 position and the methyl group at C4 create steric hindrance around the adjacent positions. This can block or slow down reactions at these sites, influencing regioselectivity. For example, in a potential nucleophilic or radical attack at the C6 position, the methoxy group would present significant steric bulk.

Reactivity Control : In nucleophilic substitution , the inherent electron deficiency of the pyridine ring, which activates the C2, C4, and C6 positions, is counteracted by the electron-donating substituents. acs.orgresearchgate.net Therefore, SNAr would only be feasible if a very good leaving group were present and forced by reaction conditions. In electrophilic substitution , the ring is highly activated by the amino and methoxy groups, but the acidic conditions often required can protonate the ring nitrogen, forming a pyridinium ion. This deactivates the ring towards electrophilic attack. In radical substitution (e.g., Minisci reaction), the necessary protonation of the ring nitrogen makes it highly electron-deficient and susceptible to attack by nucleophilic radicals, primarily at the least sterically hindered activated positions.

Table 3: Summary of Substituent Effects on Regioselectivity

| Substituent | Type | Electronic Effect | Steric Effect | Influence on Regioselectivity |

|---|---|---|---|---|

| -NH₂ (at C2) | Primary Amine | +M >> -I (Strongly Activating) | Moderate | Directs electrophiles to C3 and C5. Strongly deactivates ring for SNAr. |

| -OCH₃ (at C6) | Methoxy | +M > -I (Activating) | Moderate to High | Directs electrophiles to C5. Presents steric hindrance for attack at C6. |

| -CH₃ (at C4) | Methyl | +I (Weakly Activating) | Low | Weakly directs electrophiles to C3 and C5. |

| Pyridine N | Ring Nitrogen | -M, -I (Deactivating) | N/A | Directs nucleophiles/radicals to C2, C4, C6. Directs electrophiles to C3, C5. |

Derivatization and Functionalization Strategies for Advanced Applications

Amine Derivatization for Enhanced Reactivity or Specific Interactions

The primary amine group at the 2-position of the pyridine (B92270) ring is a key site for chemical modification, allowing for the introduction of diverse functionalities that can enhance the molecule's reactivity or facilitate specific biological interactions.

N-alkylation and N-acylation are fundamental reactions for modifying the pyridin-2-amine moiety. These reactions introduce alkyl or acyl groups onto the nitrogen atom, which can significantly alter the compound's steric and electronic properties. For instance, N-alkylation can introduce new carbon chains, while N-acylation can form stable amide bonds. These modifications are crucial in medicinal chemistry for building more complex pharmaceutical agents. The introduction of different substituents can influence the molecule's binding affinity and selectivity towards biological targets like enzymes or receptors.

One example of such a modification involves the synthesis of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, a potent and selective inhibitor of the EZH2 histone methyltransferase. acs.org In this complex synthesis, a related pyridone amine was coupled with a substituted indole (B1671886) acid to form the final amide bond, highlighting the importance of acylation in creating targeted therapeutic agents. acs.org

Table 1: Examples of N-Alkylation and Acylation Reactions

| Reactant | Reagent | Product Type | Application |

| Pyridone amine | Substituted indole acid with CDI | Amide | EZH2 Inhibitor acs.org |

| 2-methyl-1H-indole-3-carboxylate | Branched alkyl electrophiles | N-substituted indole | Failed reaction, highlighting synthetic challenges acs.org |

| Piperidine | Trifluoroacetic anhydride (B1165640) | Amide | Intermediate for EZH2 inhibitor synthesis acs.org |

Formation of Schiff Bases and Metal Complexes

The primary amine of 6-methoxy-4-methylpyridin-2-amine can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain an azomethine (-C=N-) group. nih.govnih.gov These Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. nih.govmdpi.com

The formation of Schiff bases and their subsequent complexation with metals like cobalt (II) and copper (II) have been reported for structurally related aminopyridines. For example, a Schiff base was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. nih.gov This ligand then formed complexes with Co(II) and Cu(II). nih.gov Such complexes are of significant interest due to their wide range of applications, including as catalysts and as potential antimicrobial agents. nih.govmdpi.com The coordination of the metal to the Schiff base ligand often enhances its biological activity. nih.gov

The general synthetic route involves refluxing an equimolar mixture of the aminopyridine and a suitable aldehyde in a solvent like ethanol, often with a catalytic amount of acid. nih.gov

Table 2: Schiff Base and Metal Complex Formation

| Amine Reactant | Carbonyl Reactant | Product | Metal Ion |

| 6-methoxypyridine-3-amine | pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Co(II), Cu(II) nih.gov |

| 2,4,6-trimethylphenylamine | o-Vanillin | {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} | Not specified researchgate.net |

| p-phenylenediamine | benzaldehyde, 2-hydroxy-1-naphthaldehyde | 2-((E)-((4-(((E)-benzylidene)amino)phenyl)imino)methyl)-naphthalene-1-ol | Mn(II), Co(II), Cu(II), Cr(III), Pd(II) mdpi.com |

Strategies for Introduction of Reporter Groups

For diagnostic and research applications, it is often necessary to attach a reporter group, such as a radionuclide, to the molecule. This allows for non-invasive imaging and tracking of the compound in biological systems.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires probes labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The introduction of ¹⁸F onto a molecule like this compound or its derivatives can transform it into a PET radiotracer.

One common strategy for ¹⁸F-labeling is through nucleophilic substitution, where a suitable leaving group on the precursor molecule is displaced by [¹⁸F]fluoride. nih.gov For aromatic systems, leaving groups like trimethylammonium (TMA) are effective. nih.gov The labeling reactions are often performed under mild conditions to preserve the integrity of complex biomolecules. nih.gov While direct labeling of this compound is not explicitly detailed in the provided results, the principles of labeling similar structures are well-established. For example, the synthesis of [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine is listed in the Molecular Imaging and Contrast Agent Database, indicating that aminopyridine structures can be successfully radiolabeled. nih.gov

The general approach involves synthesizing a precursor molecule with a leaving group at the desired position and then reacting it with azeotropically dried [¹⁸F]fluoride in the presence of a phase transfer catalyst like Kryptofix222 and a base such as potassium carbonate. nih.gov

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For 6-Methoxy-4-methylpyridin-2-amine, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct functional groups.

Detailed experimental FT-IR data with specific peak assignments for this compound are not widely available in the public domain. However, based on the analysis of structurally similar compounds, such as 2-aminopyridines and methoxy-substituted pyridines, the following vibrational modes can be anticipated:

N-H Vibrations: The primary amine group (-NH₂) would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretching mode appears at a higher frequency than the symmetric stretching mode. Additionally, N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridine (B92270) ring are generally observed between 3000 and 3100 cm⁻¹. The methyl group (-CH₃) would exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range, along with bending vibrations at lower frequencies.

C=N and C=C Ring Vibrations: The stretching vibrations of the pyridine ring, involving both C=C and C=N bonds, typically appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The methoxy (B1213986) group (-OCH₃) is characterized by a strong C-O stretching band, which is expected to be present in the range of 1200-1300 cm⁻¹ for the aryl-alkyl ether linkage.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the ring, would be observed in the 700-900 cm⁻¹ region.

A comprehensive analysis would involve the precise assignment of each observed band to its corresponding vibrational mode, supported by theoretical calculations.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

Specific experimental FT-Raman spectral data for this compound is not readily found in published literature. Theoretical studies on related molecules like 2-methoxy-6-methyl pyridine suggest that the C-C stretching vibrations and ring in-plane bending modes would be active in the Raman spectrum. For this compound, one would expect to observe:

Strong Raman bands for the symmetric vibrations of the pyridine ring.

Vibrations associated with the methyl and methoxy groups.

The C-N and C-C skeletal vibrations.

A combined FT-IR and FT-Raman analysis provides a more complete picture of the vibrational landscape of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

While detailed, experimentally verified ¹H NMR data with assigned chemical shifts and coupling constants for this compound is scarce in publicly accessible databases, a predicted spectrum can be inferred based on the structure:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H₃ | ~ 6.0 - 6.5 | s | Singlet, proton on the pyridine ring between the methoxy and methyl groups. |

| H₅ | ~ 6.0 - 6.5 | s | Singlet, proton on the pyridine ring adjacent to the methyl group. |

| NH₂ | Variable | br s | Broad singlet, chemical shift is dependent on solvent and concentration. |

| OCH₃ | ~ 3.8 - 4.0 | s | Singlet, protons of the methoxy group. |

| CH₃ | ~ 2.2 - 2.5 | s | Singlet, protons of the methyl group. |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions. The multiplicity is predicted based on the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule.

Similar to the ¹H NMR data, comprehensive experimental ¹³C NMR data with definitive peak assignments for this compound is not widely reported. The expected chemical shifts for the carbon atoms can be estimated based on the electronic environment of each carbon:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C₂ | ~ 158 - 162 | Carbon bearing the amino group. |

| C₃ | ~ 95 - 105 | Carbon between the methoxy and methyl groups. |

| C₄ | ~ 145 - 150 | Carbon bearing the methyl group. |

| C₅ | ~ 100 - 110 | Carbon adjacent to the methyl group. |

| C₆ | ~ 160 - 165 | Carbon bearing the methoxy group. |

| OCH₃ | ~ 50 - 55 | Carbon of the methoxy group. |

| CH₃ | ~ 20 - 25 | Carbon of the methyl group. |

Note: These are approximate chemical shift ranges and actual values can differ.

Advanced NMR Techniques for Stereochemical Analysis

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous structural assignment and stereochemical analysis.

For a molecule like this compound, which does not possess any chiral centers, traditional stereochemical analysis is not applicable. However, advanced NMR techniques would be invaluable for confirming the regiochemistry and the precise assignment of proton and carbon signals, especially in cases of signal overlap or ambiguity.

HMBC would be used to establish long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the methoxy protons and C₆, and between the methyl protons and C₄, C₃, and C₅ would definitively confirm their positions.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the protonated carbons of the pyridine ring.

NOESY could reveal through-space proximity between protons. For example, a NOE between the methoxy protons and the H₅ proton would provide further evidence for their spatial relationship.

Currently, there are no specific studies in the available literature that apply these advanced NMR techniques to the stereochemical analysis of this compound.

X-ray Diffraction Studies for Solid-State Structure

As of the current literature survey, a specific single crystal X-ray diffraction study for this compound has not been reported. However, analysis of structurally related compounds can provide valuable insights into the expected molecular geometry. For instance, studies on other aminopyridine derivatives reveal a generally planar pyridine ring. The exocyclic amino group is also expected to be nearly coplanar with the ring to maximize electronic conjugation.

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related pyrimidine (B1678525) compound, 4-Methoxy-6-methylpyrimidin-2-amine, is available and provides a point of comparison. It is important to note that the presence of an additional nitrogen atom in the pyrimidine ring will alter the electronic distribution and hydrogen bonding patterns compared to a pyridine ring.

Table 1: Illustrative Crystallographic Data for a Structurally Related Compound (4-Methoxy-6-methylpyrimidin-2-amine)

| Parameter | Value |

|---|---|

| CCDC Number | 204038 |

| Empirical Formula | C₆H₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This data is for a related but distinct compound and is presented for illustrative purposes only. nih.gov

A definitive SC-XRD study on this compound would be necessary to confirm its precise solid-state structure.

In the absence of specific crystallographic data for this compound, the nature of its intermolecular interactions and crystal packing can be inferred from studies on analogous aminopyridine systems. The primary intermolecular interaction expected to govern the crystal packing is hydrogen bonding.

The amino group (-NH₂) is a strong hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This typically leads to the formation of N-H···N hydrogen bonds, which are often the most significant interaction in the crystal structures of aminopyridines. epa.govresearchgate.net These interactions can lead to the formation of various supramolecular motifs, such as dimers or chains.

N-H···O Hydrogen Bonds: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, leading to the formation of N-H···O interactions.

C-H···N and C-H···O Interactions: The methyl and aromatic C-H groups can act as weak hydrogen bond donors to the pyridine nitrogen and methoxy oxygen atoms.

The interplay of these various interactions dictates the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the principal electronic transitions are expected to be of the π→π* and n→π* types.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated system of the pyridine ring is primarily responsible for these absorptions.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen or the amino group nitrogen, to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π→π* transitions.

The positions of the absorption maxima (λ_max) are sensitive to the substituents on the pyridine ring. In this compound, both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups, which are expected to cause a bathochromic (red) shift in the λ_max of the π→π* transitions compared to unsubstituted pyridine. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Studies on various aminopyridines have shown that the position and intensity of these bands are also influenced by the solvent polarity. nih.govresearchgate.net

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region | Influencing Factors |

|---|---|---|

| π→π* | ~250-300 nm | Conjugated pyridine system, electron-donating substituents (-NH₂, -OCH₃) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For this compound (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 138. acs.orgacs.org As it contains two nitrogen atoms, this molecular ion peak would be an even number, consistent with the nitrogen rule.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses:

Loss of a methyl radical (-•CH₃): Cleavage of the methoxy group could lead to a fragment at m/z 123.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the loss of formaldehyde from the methoxy group, resulting in a fragment at m/z 108.

Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide, which would lead to further fragmentation of the primary fragments.

In the context of bioanalysis or imaging, particularly with techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), the direct analysis of small molecules like this compound can be challenging due to low ionization efficiency and interference from matrix signals in the low mass range. nih.gov To overcome these challenges, on-tissue chemical derivatization (OTCD) is often employed. nih.govnih.gov

For this compound, which possesses a primary amine group, several derivatization strategies could be utilized to improve its detection in MALDI-MSI:

Pyrylium Salts: Reagents like 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) react specifically with primary amines to form a permanently charged pyridinium (B92312) salt. nih.gov This not only increases the mass of the analyte, shifting it to a clearer region of the spectrum, but also significantly enhances its ionization efficiency.

Aldehyde Reagents: Aldehydes such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) can react with the primary amine via a Schiff base reaction, improving sensitivity and specificity. nih.govresearchgate.net

The derivatization reaction adds a known mass to the analyte, and the fragmentation of this new, larger ion can be used for confident identification. For example, if a derivatizing agent with a mass of 'D' is used, the new molecular ion will be at m/z = 138 + D. The fragmentation of this derivatized ion would then be analyzed to confirm the structure.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Methoxy-6-methylpyrimidin-2-amine |

| 2,4-diphenyl-pyranylium tetrafluoroborate |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

DFT is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 6-Methoxy-4-methylpyridin-2-amine, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties. However, specific studies applying this to the target compound are not publicly documented.

Molecular Geometry Optimization and Electronic Structure

The first step in a typical computational study is the optimization of the molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing theoretical bond lengths, bond angles, and dihedral angles. This optimized structure represents the most stable conformation of the molecule and is the foundation for all subsequent property calculations. The electronic structure, describing the distribution and energy of electrons within the molecule, would also be determined.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The map uses a color scale where red typically indicates regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would highlight the electronegative nitrogen and oxygen atoms as potential hydrogen bond acceptors.

Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms of a molecule. This provides a more refined picture of the atomic charges compared to other methods like Mulliken population analysis. The charge distribution is fundamental to understanding the molecule's dipole moment and how it will interact with polar solvents and other charged species.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. This is particularly useful for understanding its interactions with a solvent or a biological target, such as an enzyme's active site. By simulating the movements and interactions of the atoms, MD can provide insights into binding affinities, conformational changes upon binding, and the stability of the molecule-receptor complex. Such simulations are instrumental in drug discovery for predicting the efficacy of a potential drug molecule.

While the specific data tables and detailed research findings for this compound are not available, the theoretical framework described above outlines the standard computational analyses that would be necessary to fully characterize its chemical and interactive properties. The absence of such dedicated studies in the public domain suggests an opportunity for future research to fill this knowledge gap.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound.

Research on the closely related compound, 2-methoxy-6-methyl pyridine (B92270) (MMP), which lacks the 2-amino group, has utilized DFT and ab initio Hartree-Fock (HF) methods to calculate its vibrational frequencies. researchgate.net For MMP, the calculated frequencies using the B3LYP functional with the 6-311+G(d,p) and 6-311++G(d,p) basis sets have shown good agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net For instance, the C-C stretching vibrations for MMP were theoretically predicted and confirmed by experimental data, appearing around 1601-1753 cm⁻¹ in the FT-IR and FT-Raman spectra. researchgate.net

A study on 2-amino-6-methoxy-3-nitropyridine (B1334430) (AMNP), which includes both the amino and methoxy (B1213986) groups but also a nitro group, employed DFT calculations with various basis sets (6-311G(d,p), 6-311++G(d,p), and cc-pVTZ) to simulate its vibrational and electronic spectra. redalyc.org The theoretical UV-Vis spectrum was used to understand the electronic properties of AMNP. redalyc.org

While these studies on analogous compounds provide a framework for understanding the spectroscopic properties, specific theoretical predictions for the vibrational and electronic spectra of this compound are not extensively documented in the reviewed literature. Such calculations would be valuable to assign experimental spectral features and understand the electronic transitions within the molecule.

Anharmonic Vibrational Analysis

While harmonic frequency calculations are a common starting point, anharmonic vibrational analysis provides a more accurate prediction of vibrational spectra by accounting for the non-quadratic nature of the potential energy surface. Methods such as Vibrational Self-Consistent Field (VSCF), and second-order perturbation theory (PT2-VSCF) can be employed for this purpose. researchgate.net

A study on 2-amino-4-hydroxy-6-methylpyrimidine, a structurally related molecule, demonstrated the use of anharmonic frequency simulations using methods like GVPT2, VSCF, and PT2-VSCF with potential energy surfaces calculated at the MP2 and DFT levels of theory. researchgate.net This approach allowed for the interpretation of the experimental FTIR and FT-Raman spectra in terms of fundamental, combination, and overtone bands, showing good agreement between the computed and experimental frequencies. researchgate.net

Theoretical Insights into Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its crystal packing and supramolecular chemistry. Theoretical methods provide detailed insights into these non-covalent forces.

Hydrogen Bonding Networks

Hydrogen bonding plays a significant role in determining the structure of crystalline this compound and its derivatives. In the protonated form, as the 2-amino-4-methoxy-6-methylpyrimidinium cation, it forms robust hydrogen-bonding networks with various anions.

In the salt with 2-hydroxybenzoate, the protonated nitrogen atom of the pyrimidinium ring and the nitrogen of the 2-amino group form a pair of N—H⋯O hydrogen bonds with the carboxylate group of the anion, creating an R²₂(8) ring motif. nih.gov These ion pairs are further linked by additional N—H⋯O hydrogen bonds, resulting in a tetrameric DDAA array. nih.govcore.ac.uk

Similarly, in the 4-chlorobenzoate (B1228818) salt, the protonated pyrimidine (B1678525) nitrogen and the 2-amino group hydrogen bond with the carboxylate oxygen atoms, also forming an R²₂(8) ring motif. These units then assemble into a pseudotetrameric DDAA array. nih.gov

These studies on the protonated form highlight the strong hydrogen-bonding capabilities of the amino group and the ring nitrogen, which would also be present, albeit with different characteristics, in the neutral form of this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the regions of close contact between neighboring molecules.

For the 2-amino-4-methoxy-6-methylpyrimidinium salt of 2-hydroxybenzoate, Hirshfeld surface analysis reveals the contributions of different intermolecular contacts. nih.gov The analysis provides a breakdown of the percentage of the Hirshfeld surface area corresponding to various interactions. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate nih.gov

| Intermolecular Contact | Contribution (%) |

|---|---|

| H⋯H | 44.2 |

| O⋯H/H⋯O | 20.9 |

| C⋯H/H⋯C | 19.6 |

| N⋯H/H⋯N | 8.1 |

| C⋯O/O⋯C | 3.0 |

| C⋯C | 2.9 |

The fingerprint plots derived from the Hirshfeld surface show distinct "wingtips" that correspond to the strong N—H⋯O and C—H⋯O hydrogen bonds, which are crucial in the crystal packing. nih.gov The predominance of H⋯H, O⋯H, and C⋯H contacts indicates the importance of van der Waals forces and hydrogen bonding in the stability of the crystal structure. This type of analysis, if applied to the neutral form of this compound, would provide a detailed picture of its packing and the nature of its intermolecular forces.

Role of 6 Methoxy 4 Methylpyridin 2 Amine in Scaffold Design for Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Systems

The synthetic value of 2-aminopyridine (B139424) derivatives, such as 6-Methoxy-4-methylpyridin-2-amine, is rooted in their structure as unique dual nucleophilic synthons. sioc-journal.cn This characteristic allows them to react with a wide array of compounds including ketones, aldehydes, acids, and multifunctional esters to synthesize a variety of five- and six-membered fused azaheterocycles. sioc-journal.cn The cyclization reactions based on 2-aminopyridines are a focal point of modern organic synthesis, providing pathways to important heterocyclic cores like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn

These reactions leverage the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine (B92270) nitrogen. For instance, the reaction of a 2-aminopyridine with an α-haloketone is a classic method for constructing the imidazo[1,2-a]pyridine (B132010) scaffold. Similarly, reactions with β-ketoesters or their equivalents can lead to the formation of pyrido[1,2-a]pyrimidinones. acs.org The substituents on the aminopyridine ring, such as the methoxy (B1213986) and methyl groups in this compound, play a crucial role in modulating the reactivity and influencing the properties of the final heterocyclic product.

| Reactant Type | Resulting Heterocyclic Core | Significance |

|---|---|---|

| α-Haloketones | Imidazo[1,2-a]pyridines | Core structure in various medicinal agents. sioc-journal.cngoogle.com |

| β-Ketoesters / Malonates | Pyrido[1,2-a]pyrimidines | Scaffold for fluorescent probes and pharmaceuticals. sioc-journal.cnacs.org |

| Aldehydes & Alkynes | Substituted Pyridines | Versatile intermediates for further functionalization. nih.gov |

| Multifunctional Esters | Complex Fused Systems | Access to novel chemical diversity. sioc-journal.cn |

Pyridine as a Versatile Pharmacophore in Research

The pyridine ring is one of the most prevalent azaheterocycles found in FDA-approved drugs, a testament to its status as a versatile and privileged pharmacophore in medicinal chemistry. nih.gov Its significance stems from a combination of key attributes that positively influence the biological activity and pharmacokinetic profiles of drug candidates. nih.govnih.gov

The pyridine nucleus can also engage in π–π stacking interactions with aromatic amino acid residues in a protein's binding pocket, further enhancing binding affinity. nih.gov Its incorporation into a lead compound can lead to improvements in metabolic stability, permeability, and potency. nih.gov The widespread use of the pyridine scaffold is evident in numerous blockbuster drugs across various therapeutic areas. nih.gov

| Attribute of Pyridine Ring | Impact in Drug Design | Example Drug Class |

|---|---|---|

| Hydrogen Bond Acceptor | Enhances binding affinity and specificity to biological targets. nih.gov | Proton Pump Inhibitors (e.g., Esomeprazole) nih.gov |

| Polarity | Improves water solubility and pharmacokinetic properties. nih.govsarchemlabs.com | Kinase Inhibitors (e.g., Imatinib) nih.gov |

| π-π Stacking Ability | Contributes to stronger receptor binding. nih.gov | Antivirals (e.g., Atazanavir) nih.gov |

| Metabolic Stability | Increases drug half-life and bioavailability. nih.gov | Anticancer Agents (e.g., Abiraterone) nih.gov |

Design Principles for Pyridine-Based Chemical Entities

The design of novel pyridine-based chemical entities is guided by several key principles aimed at optimizing therapeutic efficacy and drug-like properties. A primary strategy involves the ease of chemical modification of the pyridine ring, which allows for extensive functionalization to create chemical diversity and fine-tune biological activity. nih.gov

Due to the electron-withdrawing nature of the ring nitrogen, the pyridine ring is generally more susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov This regioselectivity is a powerful tool for medicinal chemists to introduce specific functional groups that can interact with target proteins or alter the molecule's properties. Conversely, electrophilic substitution is more difficult but typically occurs at the C3 position. nih.gov

Another important design principle is the use of the pyridine scaffold to improve the physicochemical properties of a lead molecule. Its ability to enhance water solubility is a significant advantage in drug formulation and bioavailability. nih.govsarchemlabs.com The pyridine moiety is also frequently used as a bioisostere for other chemical groups, such as a benzene (B151609) ring or an amide group, to modulate potency, reduce toxicity, or improve metabolic stability while retaining the desired biological activity. nih.gov The strategic placement and orientation of the pyridine nitrogen are crucial for establishing key interactions within a binding site, making molecular modeling and structure-activity relationship (SAR) studies essential components of the design process. rsc.org

| Design Principle | Objective | Methodology |

|---|---|---|

| Regioselective Functionalization | Introduce specific substituents to modulate activity and properties. nih.gov | Exploiting the inherent reactivity of the pyridine ring (e.g., nucleophilic substitution at C2/C4). nih.gov |

| Physicochemical Property Enhancement | Improve solubility, permeability, and bioavailability. nih.gov | Incorporating the polar pyridine nucleus to increase water solubility. nih.govsarchemlabs.com |

| Bioisosteric Replacement | Optimize potency, selectivity, or metabolic profile. nih.gov | Replacing phenyl rings or other functional groups with a pyridine ring. |

| Structure-Based Design | Maximize binding interactions with the biological target. | Using the pyridine nitrogen as a key hydrogen bond acceptor to anchor the molecule in the binding site. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-4-methylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or protection/deprotection strategies. For example, methoxy and methyl groups can be introduced using NaH as a base in THF with halogenated precursors (e.g., bromoethane derivatives). Yields vary significantly (31%–81%) depending on steric hindrance and solvent polarity . Optimization involves:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst selection : Use of phase-transfer catalysts to improve reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate pure products.

- Key Evidence : Synthesis of analogous pyridine derivatives via NaH-mediated alkylation and deprotection steps .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : H and F NMR (if fluorinated analogs are present) to confirm substituent positions and integration ratios .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL software) resolves bond lengths, angles, and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Solvent correction : Use implicit solvent models (e.g., PCM) in DFT calculations to match experimental NMR shifts.

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or tautomers .

- Cross-validation : Compare results with structurally similar compounds (e.g., 4-methylpyridin-2-amine derivatives) to identify systematic errors .

- Key Evidence : Case studies on pyridine analogs highlight solvent-induced shifts in H NMR spectra .

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The methoxy group at the 6-position creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic effects : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution. Substituent effects can be quantified using Hammett σ values or computational Fukui indices .

- Key Evidence : Reactivity trends observed in fluorinated pyridine derivatives .

Q. What analytical methods are critical for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products over time under accelerated stability conditions (40°C, 75% RH).

- pH-rate profiling : Determine degradation kinetics in buffers (pH 1–12) to identify hydrolytically labile sites .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .

- Key Evidence : Stability studies on related pyrimidine-amine compounds .

Data Analysis and Reproducibility

Q. How should researchers address low reproducibility in synthesizing this compound?

- Methodological Answer :

- Parameter documentation : Record exact equivalents of reagents, solvent purity, and stirring rates.

- Scale-down trials : Test reproducibility at small scales (50–100 mg) before scaling up .

- Collaborative validation : Share protocols with independent labs to identify overlooked variables (e.g., trace moisture in solvents) .

- Key Evidence : Variable yields (31%–81%) in analogous synthesis protocols .

Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases) .

- QSAR modeling : Train models on pyridine-based inhibitors to correlate substituents with IC values .

- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.